molecular formula C20H20N4O4S B2619555 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 850935-69-2

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2619555
CAS No.: 850935-69-2
M. Wt: 412.46
InChI Key: HWIAAGPFXHCQJS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a synthetic benzamide derivative designed for advanced chemical and pharmacological research. This compound features a 5-ethyl-1,3,4-oxadiazole ring linked to a benzamide core that is further modified with a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group. This specific molecular architecture, incorporating both the oxadiazole and tetrahydroquinoline motifs, is of significant interest in medicinal chemistry for developing novel bioactive molecules. Compounds containing the 1,3,4-oxadiazole scaffold are extensively reported in scientific literature to exhibit a wide spectrum of biological activities. Research on analogous structures suggests potential research applications in enzyme inhibition, particularly targeting cholinesterases for neurodegenerative disease studies, as well as antimicrobial and anti-inflammatory investigations . The integration of the tetrahydroquinoline sulfonamide group may further modulate the compound's properties, potentially enhancing target binding and selectivity, a feature observed in other sulfonamide-containing research compounds . This product is provided for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-18-22-23-20(28-18)21-19(25)15-9-11-16(12-10-15)29(26,27)24-13-5-7-14-6-3-4-8-17(14)24/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIAAGPFXHCQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Sulfonylation: The tetrahydroquinoline can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the sulfonylated tetrahydroquinoline with the oxadiazole ring-containing benzamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

“N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of oxadiazole derivatives, including N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, is their antimicrobial properties. Research has demonstrated that compounds containing the oxadiazole moiety exhibit potent activity against various bacterial strains.

  • Case Study : A study highlighted the effectiveness of oxadiazole-based compounds against Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for certain derivatives . This suggests that such compounds could be developed into novel antibiotics to combat resistant strains.

Anticancer Potential

The compound also shows promise in cancer research. Oxadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.

  • Research Findings : A recent investigation into the cytotoxicity of oxadiazole derivatives revealed that they can induce apoptosis in cancer cells through multiple mechanisms, including the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Anticonvulsant Activity

Another significant application is in the field of neurology. Compounds featuring the oxadiazole structure have been identified as potential anticonvulsants.

  • Evidence : In a study evaluating various oxadiazole derivatives for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, several compounds exhibited strong protective effects against seizures . This suggests that this compound may be effective in treating epilepsy.

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows potential. The anti-inflammatory properties of oxadiazole derivatives have been well documented.

  • Findings : Research indicates that certain oxadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This positions them as candidates for developing new anti-inflammatory drugs.

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various methods which enhance its biological activity.

Synthesis MethodDescription
Cyclization ReactionsUtilizes acylhydrazides to form oxadiazoles through cyclization processes .
Electrophilic SubstitutionIntroduces various functional groups that enhance biological activity .

Mechanism of Action

The mechanism of action of “N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide” depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,3,4-oxadiazole class, which is widely studied for its bioactivity. Below is a comparative analysis with structurally analogous compounds from recent literature:

Structural Analogues in Antifungal Activity

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Key Features: Contains a 4-methoxyphenylmethyl substituent on the oxadiazole and a benzyl(methyl)sulfamoyl group on the benzamide. Activity: Demonstrates antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) by inhibiting thioredoxin reductase (Trr1) .
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Key Features: Features a furan-substituted oxadiazole and a cyclohexyl(ethyl)sulfamoyl group. Activity: Exhibits stronger antifungal activity (MIC₅₀ = 4 µg/mL) than LMM5, attributed to the furan ring’s electron-rich nature enhancing target interaction . Comparison: The tetrahydroquinoline sulfonyl group in the target compound may offer improved membrane permeability over LMM11’s cyclohexyl-ethyl sulfamoyl moiety due to aromatic stacking interactions.

Analogues in Enzyme Inhibition

  • Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide): Key Features: Includes a thiomethoxy group on the benzamide and a dihydrodioxin-substituted oxadiazole. Activity: Inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀ = 1.2 µM) due to the thiomethoxy group’s electron-withdrawing effects .
  • Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) :

    • Key Features : Substituted with a trifluoromethyl group on the benzamide.
    • Activity : Higher inhibitory potency (IC₅₀ = 0.8 µM) attributed to the CF₃ group’s hydrophobicity and metabolic stability .
    • Comparison : The ethyl group on the target compound’s oxadiazole may enhance solubility relative to Compound 19’s CF₃ group, balancing lipophilicity and bioavailability.

Substituent Impact on Bioactivity

Compound Oxadiazole Substituent Benzamide Substituent Key Activity Reference
Target Compound 5-ethyl 4-(tetrahydroquinoline-sulfonyl) Not reported in evidence N/A
LMM5 5-(4-methoxyphenylmethyl) 4-(benzyl(methyl)sulfamoyl) Antifungal (MIC₅₀ = 8 µg/mL)
LMM11 5-(furan-2-yl) 4-(cyclohexyl(ethyl)sulfamoyl) Antifungal (MIC₅₀ = 4 µg/mL)
Compound 18 5-(dihydrodioxin) 3-(thiomethoxy) Ca²⁺/calmodulin inhibition
Compound 19 5-(dihydrodioxin) 3-(trifluoromethyl) Ca²⁺/calmodulin inhibition

Key Findings and Limitations

  • Limitations: No direct biological data for the target compound are available in the provided evidence; comparisons are extrapolated from structural and substituent trends in analogues.
  • Research Gaps : Further studies are needed to evaluate the compound’s inhibitory activity against Trr1 or Ca²⁺/calmodulin pathways, leveraging the methodologies described in .

Biological Activity

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound that incorporates a 1,3,4-oxadiazole moiety and a tetrahydroquinoline sulfonamide structure. These structural features are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The presence of the oxadiazole ring is particularly significant as it contributes to various biological activities.

2.1 Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole structure. These compounds have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. Specifically:

  • Antibacterial Studies : Compounds similar to this compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and gentamicin .
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli0.25
Compound BS. aureus0.5
N-(5-Ethyl...)C. albicans0.03

2.2 Anticancer Activity

The 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as HepG2 and MCF7:

  • Mechanism of Action : The mechanism often involves the inhibition of topoisomerase enzymes or interference with DNA replication processes .
CompoundCell LineIC50 (µM)Mechanism
Compound CHepG210Topoisomerase inhibition
Compound DMCF715Apoptosis induction

2.3 Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are also notable. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

  • Study Findings : In a study involving a carrageenan-induced paw edema model in rats, compounds exhibited significant reduction in paw swelling compared to control groups .

3. Case Studies

Several case studies have been documented regarding the efficacy of oxadiazole derivatives:

  • Case Study 1 : A derivative similar to N-(5-ethyl...) was tested for its effects on Mycobacterium bovis BCG and showed promising results in inhibiting both active and dormant states of the bacteria .
  • Case Study 2 : A combination therapy involving oxadiazole derivatives was evaluated for its synergistic effects with existing antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between the oxadiazole and tetrahydroquinoline-sulfonyl benzamide moieties. Optimize parameters like solvent polarity (e.g., DMF or THF), temperature (reflux conditions at 80–110°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Use Design of Experiments (DoE) to identify critical variables affecting yield, such as stoichiometric ratios or reaction time . Monitor intermediates via TLC or HPLC and purify via column chromatography.

Q. How should researchers characterize its structural and electronic properties?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration verification .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • UV-Vis and fluorescence spectroscopy to assess electronic transitions and potential photochemical applications .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., oxadiazoles with antimicrobial/antitumor activity):

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory : COX-2 inhibition assay via ELISA . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate replicates.

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide selective functionalization?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Apply molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites). Integrate machine learning (ML) models trained on oxadiazole derivatives to predict reaction outcomes or toxicity .

Q. How can contradictory data in biological activity (e.g., high potency in vitro but low in vivo efficacy) be resolved?

  • Methodological Answer : Investigate pharmacokinetic factors:

  • Perform ADMET profiling (e.g., hepatic microsome stability, plasma protein binding).
  • Use LC-MS/MS to quantify bioavailability in animal models.
  • Optimize formulation (e.g., liposomal encapsulation) to enhance solubility or tissue penetration. Cross-validate assays under controlled conditions (pH, temperature) to rule out experimental variability .

Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : For heterogeneous reactions, use continuous-flow reactors with immobilized catalysts to improve mass transfer and reduce side reactions. For sensitive steps (e.g., sulfonylation), employ jacketed reactors with precise temperature control (±1°C). Simulate scalability using COMSOL Multiphysics to model heat/mass transfer dynamics .

Q. How can structure-activity relationships (SAR) be analyzed using multivariate statistical methods?

  • Methodological Answer : Construct a dataset of analogs with variations in substituents (e.g., ethyl vs. methyl groups on oxadiazole). Apply partial least squares regression (PLSR) or principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Reactant of Route 2
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

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